Predicted pKa and logP Profiling: The Title Compound Exhibits a Distinct Ionization and Lipophilicity Window Versus the 4-(Butylamino) and 4-((6-Chloropyrimidin-4-yl)amino)butanoic Acid Analogs
The predicted acid dissociation constant (pKa) of the secondary alcohol in 4-[(6-chloro-4-pyrimidinyl)amino]-2-butanol is 14.99±0.20 , reflecting a neutral hydrogen-bond donor at physiological pH. In contrast, the corresponding butanoic acid analog (4-((6-chloropyrimidin-4-yl)amino)butanoic acid) carries a terminal carboxylic acid moiety that introduces an acidic pKa ~4.8 and a net negative charge at pH 7.4, fundamentally altering solubility, permeability, and transporter recognition. The predicted logP (XLogP3) of the title compound is 2.1 [1], falling within the optimal CNS-likeness range, whereas the butylamino analog (4-(butylamino)-6-chloropyrimidine) removes the polar hydroxyl, raising logP above 2.8 and risking both crystallinity issues and promiscuous binding.
| Evidence Dimension | Predicted pKa (hydroxyl group) and XLogP3 |
|---|---|
| Target Compound Data | pKa 14.99±0.20; XLogP3 2.1 |
| Comparator Or Baseline | 4-((6-chloropyrimidin-4-yl)amino)butanoic acid: carboxylic acid pKa ~4.8 (predicted); 4-(butylamino)-6-chloropyrimidine: XLogP3 >2.8 (calculated via PubChem) |
| Quantified Difference | ΔpKa > 10 units relative to carboxylic acid analog; ΔlogP ≈ -0.7 units vs. de-hydroxylated analog |
| Conditions | Computed by ACD/Labs and XLogP3 algorithms as deposited in PubChem |
Why This Matters
For procurement decisions in drug discovery, the predicted pKa and lipophilicity window directly impact the likelihood of achieving permeability-glycoprotein efflux balance and oral bioavailability, which derisking of the title compound relative to close analogs.
- [1] PubChem CID 53409968, XLogP3 property section View Source
